sec-Butyl hexanoate
CAS No.:
Cat. No.: VC4019714
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20O2 |
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Molecular Weight | 172.26 g/mol |
IUPAC Name | butan-2-yl hexanoate |
Standard InChI | InChI=1S/C10H20O2/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3 |
Standard InChI Key | XVTUSVZMEFPBMT-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)OC(C)CC |
Canonical SMILES | CCCCCC(=O)OC(C)CC |
Introduction
Structural and Chemical Identity of sec-Butyl Hexanoate
sec-Butyl hexanoate (IUPAC name: butan-2-yl hexanoate) is characterized by a branched alkyl chain at the ester’s alcohol moiety. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol, identical to its linear counterpart . The sec-butyl group introduces steric effects that influence boiling points, solubility, and reactivity compared to straight-chain esters.
Stereochemical Considerations
The sec-butyl configuration (R/S enantiomers) may impart distinct olfactory characteristics. For linear butyl hexanoate, odor descriptors include fruity, pineapple-like, and waxy at 100% concentration . Branched isomers often exhibit modified volatility and aroma profiles due to altered molecular interactions.
Physicochemical Properties
While direct data for sec-butyl hexanoate is limited, extrapolation from linear butyl hexanoate and structurally similar sec-butyl esters provides foundational insights:
The lower boiling point and density of the sec-isomer compared to the linear form arise from reduced molecular symmetry, which weakens London dispersion forces.
Synthesis and Production Methods
Acid-Catalyzed Esterification
The most viable route involves Fischer esterification between hexanoic acid and sec-butanol under acidic conditions. A patent detailing sec-butyl acetate synthesis (CN101486640A) offers a template :
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Reaction Setup: Hexanoic acid and sec-butanol are combined with a catalytic acid (e.g., p-toluenesulfonic acid) in a reflux apparatus.
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Azeotropic Removal of Water: Toluene or benzene may be added to facilitate water removal via Dean-Stark trap, shifting equilibrium toward ester formation.
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Purification: Crude product is washed (NaHCO₃, brine), dried (MgSO₄), and distilled under reduced pressure.
Catalytic Addition of Olefins
Adapting methods from sec-butyl acetate production , sec-butyl hexanoate could theoretically form via acid-catalyzed addition of C₄ olefins (e.g., 1-butene or 2-butene) to hexanoic acid:
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Process Conditions: 70–150°C, 0.6–2 MPa pressure, using fixed-bed reactors with sulfonic acid resins.
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Segmented Olefin Feeding: Staged introduction of olefins minimizes side reactions (e.g., oligomerization), enhancing yield .
Applications in Industry
Flavor and Fragrance
Linear butyl hexanoate is widely used in food additives (FEMA 2201) for imparting pineapple, apple, and butterscotch notes at ~10 ppm . The sec-isomer’s branched structure may modify these profiles, offering:
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Enhanced Top Notes: Greater volatility could intensify initial aroma impact.
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Novel Flavor Combinations: Potential use in premium spirits or tropical fruit blends.
Industrial Solvents and Lubricants
Esters like butyl hexanoate serve as low-viscosity solvents in coatings and synthetic lubricants . The sec-isomer’s lower melting point (estimated −70°C) might improve performance in subzero environments.
Challenges and Future Directions
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Stereoselective Synthesis: Developing enantioselective catalysts to produce pure R or S forms for specialized applications.
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Thermodynamic Data Gaps: Experimental determination of vapor-liquid equilibria and phase diagrams for separation optimization.
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Biosynthetic Routes: Engineering microbial pathways (e.g., esterase-mediated reactions) for sustainable production.
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